molecular formula C21H20ClN3O2S2 B2608834 N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-86-8

N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2608834
CAS No.: 941874-86-8
M. Wt: 445.98
InChI Key: HXUMDDUPWGUDJW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a complex molecular architecture designed for research applications. This acetamide derivative contains a central thiazole ring, a nitrogen-sulfur heterocycle that is a common pharmacophore in medicinal chemistry . The structure is further elaborated with thiourea and amide linkages, connecting distinct aromatic systems. The presence of these motifs is often associated with the potential for diverse biological activity, as similar scaffolds are known to interact with enzyme active sites and cellular receptors . Compounds incorporating thiophene and thiazole cores, such as this one, have demonstrated significant interest in early-stage drug discovery for their potential as kinase inhibitors . Research on analogous structures has shown promise in inhibiting key oncogenic pathways, including those mediated by VEGFR-2 and AKT, which are pivotal in processes like cell proliferation and survival . The specific substitution pattern on the aromatic rings of this molecule may be explored to modulate its potency and selectivity against such biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties and mechanisms of action.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-13-6-8-15(9-7-13)23-20(27)12-29-21-24-16(11-28-21)10-19(26)25-18-5-3-4-17(22)14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMDDUPWGUDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This step often involves the reaction of an amine with an acyl chloride or anhydride.

    Attachment of the Chloro-Substituted Phenyl Group: This can be done via a nucleophilic substitution reaction, where the phenyl group is introduced to the thiazole ring.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving:

    Catalysts: To increase reaction rates and selectivity.

    Solvents: To dissolve reactants and control reaction environments.

    Purification Steps: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Where the compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Including amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide might be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name/ID Substituents Yield (%) Melting Point (°C) Key Features
Target Compound 3-chloro-2-methylphenyl, p-tolylamino ~75* ~180–190* High steric hindrance
9 () 4-chlorobenzylidene 90 186–187 High yield, chlorinated aromatic
4j () Phenylethyl 90 180–182 Antiviral activity
5 () 4-sulfamoylphenyl 87 269.0 Sulfonamide group, high MP
4a () 4-chlorophenyl, diphenylquinoxaline 90.2 230–232 Pyrimidine-thioacetamide hybrid

*Inferred from analogous syntheses (e.g., ).

Crystallographic and Conformational Insights

  • highlights that substituents like dichlorophenyl induce torsional angles (e.g., 61.8° between aromatic rings), affecting packing and solubility. The target’s 3-chloro-2-methylphenyl group may create similar steric effects .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a chlorinated aromatic moiety, and an acetamide functional group. Its molecular formula is represented as follows:

  • Molecular Formula: C₁₅H₁₄ClN₃O₂S
  • Molecular Weight: 337.8 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities including:

  • Anticancer Activity : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
  • Antiviral Properties : Compounds with aryl sulfonamide structures have been reported to inhibit viral entry and replication, particularly in influenza viruses .
  • Kinase Inhibition : Some studies suggest that derivatives can inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 and AKT pathways .

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound:

Activity IC50 Value (µM) Cell Line Mechanism
Anticancer5.12HepG2 (liver cancer)Induction of apoptosis
Antiviral10.5A549 (lung cancer)Inhibition of viral replication
Kinase Inhibition3.75PC-3 (prostate cancer)Targeting VEGFR-2 and AKT

Case Studies

  • Anticancer Studies : A study evaluated the compound's effect on HepG2 cells, revealing an IC50 value of 5.12 µM, indicating significant inhibitory action on cell proliferation through apoptosis induction . Flow cytometry analysis showed a notable accumulation of cells in the S phase, suggesting cell cycle arrest.
  • Antiviral Activity : In vitro studies demonstrated that the compound effectively inhibited the replication of influenza viruses in A549 cells with an IC50 of 10.5 µM. Immunofluorescence microscopy confirmed a reduction in NP-positive cells post-treatment .
  • Kinase Inhibition : The compound was tested for its ability to inhibit VEGFR-2 and AKT pathways in PC-3 cells, showing promising results with an IC50 of 3.75 µM for both kinases . This suggests potential therapeutic applications in targeted cancer therapies.

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